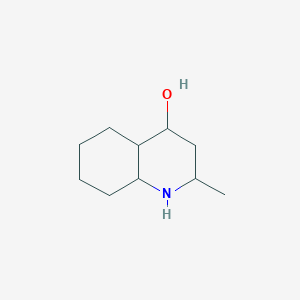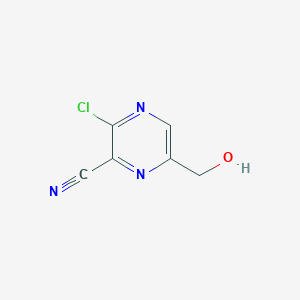
6,7-Difluoro-3-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of fluorine atoms at positions 6 and 7, along with a methyl group at position 3, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine, leading to the formation of the desired indazole derivative . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and specific reaction conditions are tailored to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of partially or fully reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
6,7-Difluoro-3-methyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-3-methyl-1H-indazole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
3-Methyl-1H-indazole: Lacks the fluorine atoms, resulting in different chemical and biological properties.
6,7-Difluoro-1H-indazole: Lacks the methyl group, affecting its reactivity and binding affinity.
3,5-Difluoro-1H-indazole: Fluorine atoms at different positions, leading to variations in chemical behavior.
Uniqueness: 6,7-Difluoro-3-methyl-1H-indazole is unique due to the specific positioning of fluorine atoms and the methyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
6,7-difluoro-3-methyl-2H-indazole |
InChI |
InChI=1S/C8H6F2N2/c1-4-5-2-3-6(9)7(10)8(5)12-11-4/h2-3H,1H3,(H,11,12) |
InChI Key |
QTZWOMIKPDFVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=NN1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11914413.png)
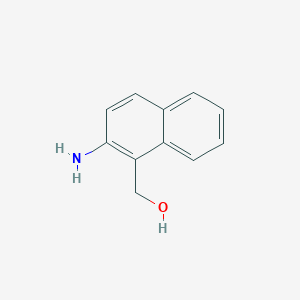

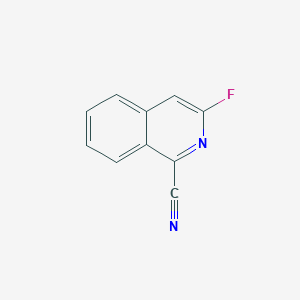
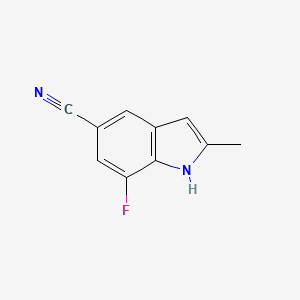
![2H-Naphtho[2,3-D]imidazole](/img/structure/B11914449.png)
![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)


